1-(Azetidin-3-yl)-4-benzylpiperazine
Overview
Description
1-(Azetidin-3-yl)-4-benzylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine typically involves the formation of the azetidine ring followed by its attachment to the piperazine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-benzylpiperazine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the piperazine ring.
Substitution: Both the azetidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-(Azetidin-3-yl)-4-benzylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-benzylpiperazine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 1-(Azetidin-3-yl)-4-methylpiperazine
- 1-(Azetidin-3-yl)-4-phenylpiperazine
- 1-(Azetidin-3-yl)-4-ethylpiperazine
Uniqueness: 1-(Azetidin-3-yl)-4-benzylpiperazine is unique due to the presence of the benzyl group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Conclusion
This compound is a compound of great interest in various fields of research due to its unique structural properties and potential applications. Its synthesis, chemical reactivity, and biological activities continue to be areas of active investigation, promising new insights and applications in the future.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-benzylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBXXKJUWZTXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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